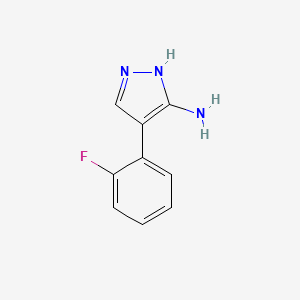

4-(2-fluorophenyl)-1H-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-fluorophenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Mechanism of Action

Target of Action

It’s structurally similar to other compounds that have been found to interact with equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .

Mode of Action

Based on its structural similarity to other compounds, it may act as an inhibitor of ents . Inhibition of these transporters can disrupt nucleotide synthesis and adenosine regulation, leading to various downstream effects .

Biochemical Pathways

Ents, which this compound may inhibit, are involved in purine and pyrimidine metabolism . Disruption of these pathways can affect DNA synthesis and cellular energy metabolism.

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability and undergo metabolism in the liver

Result of Action

Inhibition of ents can disrupt nucleotide synthesis and adenosine regulation, potentially leading to cellular stress and altered metabolic activity .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of many compounds . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

4-(2-fluorophenyl)-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

4-(2-fluorophenyl)piperazin-1-yl derivatives: These compounds share the fluorophenyl group and exhibit similar biological activities.

Pyrazole derivatives: Other pyrazole compounds with different substituents may have comparable chemical properties and applications.

Uniqueness

4-(2-fluorophenyl)-1H-pyrazol-3-amine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-(2-fluorophenyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews its biological properties, synthesis methods, and potential applications in medicinal chemistry. The compound's structure, featuring a fluorophenyl group, enhances its reactivity and binding affinity to biological targets, making it a subject of interest in drug discovery.

Chemical Structure and Properties

The molecular formula for this compound is C9H8FN3. Its structure includes:

- A pyrazole ring (five-membered ring with two nitrogen atoms)

- A 2-fluorophenyl substituent at the para position

- An amine functional group at the 3-position

This arrangement contributes to its unique reactivity and biological interactions.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

The fluorophenyl group is believed to enhance the compound's interaction with cellular targets, leading to increased cytotoxicity.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives are known for their anti-inflammatory effects. The mechanism often involves inhibition of key inflammatory pathways and enzymes.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Pyrazole Derivative 1 | 60.56 | Anti-inflammatory |

| Pyrazole Derivative 2 | 57.24 | Anti-inflammatory |

These compounds have shown comparable activity to standard anti-inflammatory drugs like diclofenac sodium .

The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors. This binding alters their activity, leading to various biological effects. The presence of the fluorine atom in the phenyl group enhances the compound's binding affinity, which is crucial for its therapeutic potential .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Formation of the Pyrazole Ring : Reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Substitution Reactions : Introduction of the fluorophenyl group through electrophilic aromatic substitution or nucleophilic substitution methods.

Optimizing these reactions can lead to higher yields and purities suitable for biological testing .

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in preclinical models:

- Study on Anticancer Activity : A series of derivatives were tested against MCF7 and NCI-H460 cell lines, showing promising results with IC50 values indicating significant cytotoxicity .

- Inflammation Model : In vivo studies demonstrated reduced inflammation in animal models treated with pyrazole derivatives, supporting their potential use as anti-inflammatory agents .

Properties

IUPAC Name |

4-(2-fluorophenyl)-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-8-4-2-1-3-6(8)7-5-12-13-9(7)11/h1-5H,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQYBOGZFCTUOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(NN=C2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.